[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine
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Overview
Description
“[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine” is a chemical compound that is structurally similar to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are known to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .
Synthesis Analysis
The synthesis of “[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine” can be achieved through multicomponent condensation of 2-aminopyridines with arylglyoxals . This method is simple and effective, allowing the target products to be obtained in one synthetic stage with high yields .Molecular Structure Analysis
The molecular structure of “[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine” is characterized by the presence of a 2-aminopyridine core, a 4-methylphenyl group, and a methanamine group . The exact structure can be determined using techniques such as 1H NMR spectroscopy .Chemical Reactions Analysis
“[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine” can undergo various chemical reactions. For instance, it can react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Physical And Chemical Properties Analysis
“[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine” is a white powder with a melting point of 240–241°C . Its 1H NMR spectrum is characterized by specific chemical shifts .Scientific Research Applications
- Findings : At concentrations of 2700 and 675 μg/ml, 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide demonstrated antimicrobial activity against Staphylococcus aureus .
- Efficiency : It exhibits an impressive 99% efficiency at low concentrations (50-1000 ppm) in preventing corrosion .
- Inhibition Diameter : Against E. coli and Bacillus spp bacteria, the compound showed inhibition diameters of 12±2.1 mm and 15±2.4 mm, respectively .
- Antifungal, Antiviral, and Anti-Inflammatory Effects : Imidazo[1,2-a]pyridine derivatives, including our compound, have been investigated for their antifungal, antiviral, and anti-inflammatory properties .
- Cancer and Cardiovascular Research : These derivatives are proposed for cancer treatment, cardiovascular diseases, and even Alzheimer’s disease .
- Active Pharmaceutical Ingredients : The imidazo[1,2-a]pyridine moiety appears in various active pharmaceutical ingredients, including zolimidine (antiulcer drug), zolpidem (insomnia treatment), and saripidem (sedative and anxiolytic) .
- Therapeutic Potential : These compounds hold promise for therapeutic applications in diverse fields .
Antimicrobial Properties
Corrosion Inhibition
Antibacterial Activity
Broad Spectrum of Biological Activity
Medicinal Chemistry Applications
Future Directions
The development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl derivatives, which allow obtaining the target products in one synthetic stage with high yields, is an urgent task . These compounds have potential applications in various fields, including medicine and biology, due to their broad spectrum of biological activity .
properties
IUPAC Name |
[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-11-5-7-12(8-6-11)15-13(10-16)18-9-3-2-4-14(18)17-15/h2-9H,10,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWYYMGWWHLTSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine |
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